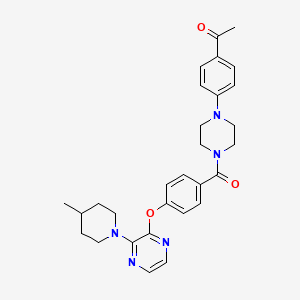

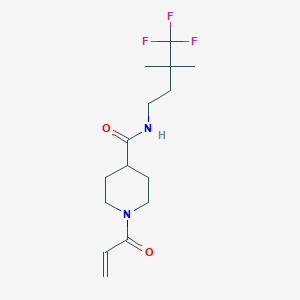

![molecular formula C9H8BrN3O2 B2411924 Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1289193-46-9](/img/structure/B2411924.png)

Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate is a chemical compound with the CAS RN®: 1289193-46-9 . It is used for testing and research purposes .

Synthesis Analysis

While specific synthesis methods for Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate were not found, related compounds such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines have been synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular structure of Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate is represented by the linear formula: C9H8BrN3O2 . The InChI code for this compound is 1S/C9H8BrN3O2/c1-2-15-9(14)6-4-13-5-7(10)11-3-8(13)12-6/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate is 270.09 . Further physical and chemical properties were not found in the search results.Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate derivatives have been synthesized and evaluated for their anti-inflammatory activity. These derivatives are prepared by reacting substituted 2-aminopyrazines with ethyl 2-benzoyl-2-bromoacetate, leading to the formation of ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates. Their corresponding acids, obtained through alkaline hydrolysis, exhibited notable anti-inflammatory effects in vivo (Abignente et al., 1992).

Antimicrobial Activity

Some novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, synthesized via microwave irradiation conditions, have shown promising antimicrobial activity. These compounds were synthesized by treating ethyl imidazo[1,2-a]pyrazine-2-carboxylate with various aliphatic/aromatic amines, and their structures were elucidated through spectral and analytical data (Jyothi & Madhavi, 2019).

Uterine-Relaxing and Antibronchospastic Properties

Compounds derived from ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate have shown significant in vitro uterine-relaxing and in vivo antibronchospastic activities. These derivatives also demonstrated cardiac-stimulating properties, suggesting potential therapeutic applications in related medical conditions (Sablayrolles et al., 1984).

Safety and Hazards

Future Directions

While specific future directions for Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate were not found, the imidazo[1,2-a]pyrazine scaffold has been recognized for its wide range of applications in medicinal chemistry . This suggests potential for future developments in the synthesis and application of related compounds.

Mechanism of Action

Target of Action

The primary targets of Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate are currently unknown

Mode of Action

It is known that the negatively charged region exists in the o1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .

Biochemical Pathways

The biochemical pathways affected by Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate are currently unknown

Pharmacokinetics

The pharmacokinetic properties of Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is predicted to inhibit CYP1A2 and CYP2C19, two important enzymes involved in drug metabolism . The water solubility of the compound is low, which may affect its bioavailability .

Result of Action

The molecular and cellular effects of Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate’s action are currently unknown

properties

IUPAC Name |

ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-12-8-4-11-7(10)5-13(6)8/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHNCXYOABAAOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=C(N=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

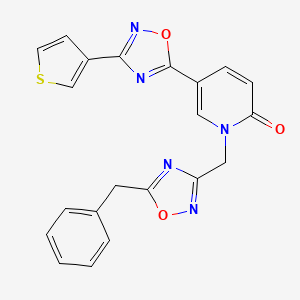

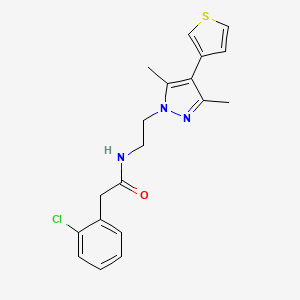

![N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2411843.png)

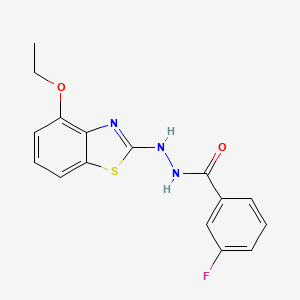

![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2411845.png)

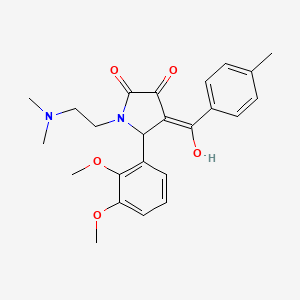

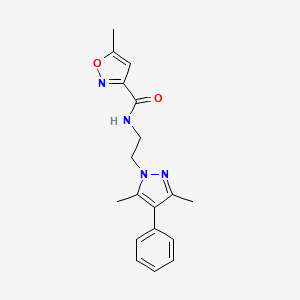

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2411852.png)

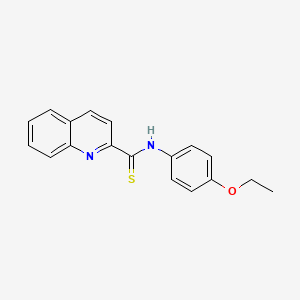

![N-[4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2411853.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2411854.png)

![2-Cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2411857.png)